molecular formula C16H27NO2 B099705 1-DODECYL-PYRROLE-2,5-DIONE CAS No. 17616-03-4

1-DODECYL-PYRROLE-2,5-DIONE

Cat. No.: B099705
CAS No.: 17616-03-4
M. Wt: 265.39 g/mol
InChI Key: SJLLJZNSZJHXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-DODECYL-PYRROLE-2,5-DIONE, also known as N-dodecylmaleimide, is an organic compound with the molecular formula C16H27NO2. It is a derivative of maleimide, where a dodecyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Mechanism of Action

Target of Action

N-Laurylmaleimide, also known as 1-dodecylpyrrole-2,5-dione, is a derivative of maleimide where the NH group is replaced with an alkyl group . The primary targets of N-Laurylmaleimide are thiol groups in proteins and peptides . It has been suggested that the β(1,3)glucan synthase, a membrane enzyme, could be a potential target of N-ethylmaleimide and some of its analogues in Candida albicans cells .

Mode of Action

N-Laurylmaleimide is reactive towards thiols and is commonly used to modify cysteine residues in proteins and peptides . This reactivity is a special feature of maleimides, which are susceptible to additions across the double bond either by Michael additions or via Diels-Alder reactions .

Biochemical Pathways

It is known that the compound can affect the flux of metabolites through metabolic pathways, ensuring that the output of the pathways meets biological demand . It is also suggested that N-Laurylmaleimide affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as tetrahydrofuran . This property could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

It is known that the compound can modify cysteine residues in proteins and peptides, which could potentially alter their function . Additionally, N-Laurylmaleimide has been shown to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .

Action Environment

The action of N-Laurylmaleimide can be influenced by environmental factors. For instance, the compound was dissolved in tetrahydrofuran to precipitate the proteins present in the biofluid sample, provide a reaction environment for derivatization, and enable the use of SUPRAS as the dispersing agent . These factors could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

N-Laurylmaleimide plays a significant role in biochemical reactions. It has been used in the derivatization of glutathione, a critical antioxidant in biofluids . The compound interacts with glutathione in a reaction environment provided by tetrahydrofuran . This interaction is crucial for the determination of glutathione concentrations, which can be used for clinical diagnostics .

Cellular Effects

It has been observed that N-Laurylmaleimide-based small molecules can induce the generation of mesenchymal stem cell-derived functional endothelial cells . These cells can facilitate rapid endothelialization after vascular injury .

Molecular Mechanism

It is known that N-Laurylmaleimide can induce the expression of CD31, a protein involved in cell adhesion and cell signaling . This suggests that N-Laurylmaleimide may exert its effects at the molecular level by influencing protein expression and cell signaling pathways .

Temporal Effects in Laboratory Settings

It has been used in a study where it was dissolved in tetrahydrofuran to precipitate proteins present in biofluid samples . This suggests that N-Laurylmaleimide may have an impact on protein stability and degradation over time .

Metabolic Pathways

Given its interaction with glutathione, it may be involved in antioxidant metabolism .

Transport and Distribution

Given its solubility in tetrahydrofuran, it may be distributed within cells and tissues through passive diffusion .

Subcellular Localization

Given its interaction with glutathione, it may be localized in the cytoplasm where glutathione is predominantly found .

Preparation Methods

The synthesis of 1-DODECYL-PYRROLE-2,5-DIONE typically involves the reaction of maleic anhydride with dodecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Maleic Anhydride with Dodecylamine: Maleic anhydride reacts with dodecylamine in an organic solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

    Purification: After the reaction is complete, the product is purified using methods such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-DODECYL-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the dodecyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions, where the dodecyl group can be replaced with other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Addition: The compound can participate in addition reactions, such as Diels-Alder reactions, where it acts as a dienophile.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-DODECYL-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds. Its reactivity makes it useful in the development of new materials and polymers.

    Biology: The compound is used in the study of biological systems, particularly in the modification of proteins and peptides. It can be used to introduce hydrophobic groups into biomolecules, affecting their properties and interactions.

    Medicine: Research has explored its potential use in drug delivery systems and as a component in pharmaceutical formulations. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery.

    Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and surfactants.

Comparison with Similar Compounds

1-DODECYL-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:

    1H-Pyrrole-2,5-dione, 1-decyl-: This compound has a shorter alkyl chain compared to this compound. The difference in chain length can affect the compound’s solubility and reactivity.

    1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: This compound has an aromatic substituent instead of an alkyl chain. The presence of the aromatic ring can influence the compound’s electronic properties and reactivity.

    1H-Pyrrole-2,5-dione, 1-vinyl-: This compound has a vinyl group, which can participate in polymerization reactions. The vinyl group provides different reactivity compared to the dodecyl group.

The uniqueness of this compound lies in its long alkyl chain, which imparts specific hydrophobic properties and influences its interactions with other molecules.

Properties

IUPAC Name

1-dodecylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15(18)12-13-16(17)19/h12-13H,2-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLLJZNSZJHXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066223
Record name 1H-Pyrrole-2,5-dione, 1-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17616-03-4
Record name N-Dodecylmaleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17616-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2,5-dione, 1-dodecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017616034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-2,5-dione, 1-dodecyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Pyrrole-2,5-dione, 1-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A glass flask having an inner volume of 3 liters was fitted with a theremometer, a stirrer and a water separater. This reactor was charged with 240 g of a xylene solution containing 120 g of maleic anhydride. Then, a solution of 220 g of dodecylamine in 1880 g of xylene was added thereto gradually and piecemeal at 40° C. over a period of 120 minutes. After the addition was completed, the resultant mixture and 65.4 g of ortho-phosphoric acid (purity 89% by weight), 0.672 g of p-methoxyphenol, and 0.05 g of zinc acetate added thereto were heated at 150° C. for four hours to effect reaction. Thereafter, the resultant reaction mixture was cooled to 30° C., washed with 400 ml of water, and separated into a water layer and a xylene layer. The xylene layer was filtered to effect removal of insolubles. The xylene layer now free from insolubles was distilled to expel xylene. Consequently there was obtained 260 g of slightly impure N-dodecyl maleimide. It was found to have purity of 91.2% by weight, indicating the yield thereof to be 75.3 mol % based on dodecylamine.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
1880 g
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
65.4 g
Type
reactant
Reaction Step Three
Quantity
0.672 g
Type
reactant
Reaction Step Three
Quantity
0.05 g
Type
catalyst
Reaction Step Three
Quantity
240 g
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A glass flask having an inner volume of 3 liters was fitted with a thermometer, a stirrer, and a water separator. In this reactor, 240 g of a solution containing 120 g of maleic anhydride in xylene was placed. Then, a solution containing 220 g of dodecylamine in 1880 g of xylene was added gradually and piecemeal over a period of 120 minutes at 40° C. to the reactor. After the addition was completed, the mixture in the reactor and 65.4 g of orthophosphoric acid (purity 89% by weight) added thereto were heated at 215° C. for 1 hour under 4.4 kg/cm2. G to effect reaction. The resultant reaction mixture was cooled to 30° C., washed with 400 ml of water, and separated into a water layer and a xylene layer. The xylene layer was separated by filtration to effect removal of insolubles. The xylene layer was distilled to expel xylene. Consequently, there was obtained 258 g of slightly impure N-dodecyl maleimide. This product was found to have purity of 85.3% by weight, indicating the yield to be 69.9 mol % based on dodecylamine.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Three
Quantity
1880 g
Type
solvent
Reaction Step Three
Quantity
65.4 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The same reactor as used in Example 7 was adopted. In this reactor, a solution of 120 g of maleic anhydride in 360 g of tetrahydronaphthalene was placed. Then, a solution of 220 g of dodecylamine and 1760 g of tetrahydronaphthalene was added thereto at 40° C. over a period of 120 minutes. After the addition was completed, the resultant mixture and 65.4 g of ortho-phosphoric acid (purity 89% by weight), 1.344 g of methoxybenzoquinone, and 0.1 g of zinc acetate added thereto were heated at 210° C. for one hour to effect reaction. Thereafter, the resultant reaction mixture was cooled to 30° C. and separated into a water layer and a tetrahydronaphthalene layer. The tetrahydronaphthalene layer was distilled to expel tetrahydronaphthalene. Consequently, there was obtained 285 g of slightly impure N-dodecyl maleimide. It was found to have purity of 92.3% by weight, indicating the yield thereof to be 83.5 mol % based on dodecylamine.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
solvent
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
1760 g
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
65.4 g
Type
reactant
Reaction Step Three
Quantity
1.344 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

1 Mole of maleic anhydride and 300 g of dimethylformamide were charged into a 2-liter three-necked flask and stirred to dissolve the maleic anhydride into the dimethylformamide. To the resulting solution were added, with stirring, 1.02 moles of laurylamine over a period of 30 minutes while cooling the flask in a cold water bath. The exothermic reaction occurred simultaneously with the addition of the laurylamine which was, therefore, so carefully done that the temperature of the reaction mixture could be maintained at around 50° C. Immediately after completion of the addition of the laurylamine, the bath temperature was increased to 50° C. at which the stirring was continued for 1 hour. After completion of the amide-formation reaction, 1.6 moles of acetic anhydride, 0.016 mole of nickel acetate and 0.16 mole of triethylamine were added, with stirring, to the reaction mixture. The resulting mixture was heated to 90°-95° C. at which the stirring was continued for 1.5 hours to effect the dehydration reaction. Subsequently, the reaction mixture was cooled to room temperature and poured into ice and water to yield a precipitate. The precipitate was collected by filtration, washed with water, neutralized with sodium carbonate and recrystallized twice from water-containing ethanol (90%) to obtain white crystals of N-laurylmaleimide having a melting point of 56° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
300 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.02 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
1.6 mol
Type
reactant
Reaction Step Seven
Quantity
0.16 mol
Type
reactant
Reaction Step Seven
Quantity
0.016 mol
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-DODECYL-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
1-DODECYL-PYRROLE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
1-DODECYL-PYRROLE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
1-DODECYL-PYRROLE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
1-DODECYL-PYRROLE-2,5-DIONE
Reactant of Route 6
1-DODECYL-PYRROLE-2,5-DIONE
Customer
Q & A

Q1: How does N-Laurylmaleimide facilitate the analysis of glutathione in complex biofluids?

A1: N-Laurylmaleimide plays a crucial role in this analytical method by reacting specifically with glutathione (GSH) through a thiol-maleimide derivatization. This reaction forms a stable thioether bond between the thiol group of GSH and the maleimide group of N-Laurylmaleimide []. This derivatization step serves three key purposes:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.